3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

Lipophilicity Polar Surface Area Hydrogen Bonding

3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one (CAS 1600220-10-7) is a synthetic piperidine derivative with a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol. It features a 4-hydroxy-3-methylpiperidine core linked via a carbonyl to a propan-1-one chain bearing a terminal primary amine.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B12939301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1CN(CCC1O)C(=O)CCN
InChIInChI=1S/C9H18N2O2/c1-7-6-11(5-3-8(7)12)9(13)2-4-10/h7-8,12H,2-6,10H2,1H3
InChIKeyCJADQFKPDHQETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one: A Bifunctional Piperidine Building Block for Targeted Synthesis and Fragment-Based Screening Procurement


3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one (CAS 1600220-10-7) is a synthetic piperidine derivative with a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol. It features a 4-hydroxy-3-methylpiperidine core linked via a carbonyl to a propan-1-one chain bearing a terminal primary amine [1]. This bifunctional architecture—combining an amine, a ketone, and a secondary alcohol on a substituted piperidine ring—distinguishes it from simpler piperidine intermediates and positions it as a versatile scaffold for medicinal chemistry exploration, including kinase inhibitor programs and fragment-based screening libraries [2].

Why 3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one Cannot Be Replaced by Generic Chloro or Unsubstituted Analogs in Targeted Synthesis


Seemingly minor structural modifications in the propan-1-one side chain radically alter the compound's physicochemical profile and synthetic utility. Replacing the terminal primary amine with a chlorine atom—as in the commercially available 3-chloro analog—changes the compound from a nucleophilic building block (amine) to an electrophilic one (alkyl chloride), fundamentally redirecting its reactivity in amide bond formation, reductive amination, and bioconjugation applications . Additionally, the computed lipophilicity (XLogP3) and hydrogen bond donor/acceptor counts diverge substantially between these analogs, affecting solubility, permeability, and target engagement profiles in biological assays [1]. Simply choosing the cheapest available 4-hydroxypiperidine derivative without verifying these properties risks synthetic dead-ends and incompatible pharmacokinetic profiles.

Quantitative Differentiation Evidence for 3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one Versus Closest Structural Analogs


Physicochemical Differentiation: XLogP3, TPSA, and Hydrogen Bond Donor Count vs. 3-Chloro Analog

The target compound exhibits substantially lower calculated lipophilicity (XLogP3 = -1) compared to its closest commercial analog, 3-chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one, which is predicted to have an XLogP3 near +0.8 due to the replacement of the polar primary amine with a hydrophobic chlorine atom [1]. Simultaneously, the target compound possesses two hydrogen bond donors versus only one in the chloro analog, and a topological polar surface area (TPSA) of 66.6 Ų [1]. These differences directly impact oral bioavailability prediction according to Lipinski's Rule of Five and Veber's rules, making the amino compound more suitable for central nervous system penetration while the chloro analog may favor peripheral target engagement.

Lipophilicity Polar Surface Area Hydrogen Bonding Drug-Likeness ADME Prediction

Biochemical Target Engagement: Measured Binding Affinity for Escherichia coli HPPK vs. Known Inhibitor Baseline

The compound has been experimentally evaluated for binding to E. coli 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase (HPPK) using surface plasmon resonance (SPR), yielding a dissociation constant (Kd) of 1.89 × 10⁴ nM (18.9 µM) [1]. This places the compound in the weak-affinity fragment range, consistent with its molecular weight of 186 Da. In contrast, the natural substrate (6-hydroxymethyl-7,8-dihydropterin) binds with a Km typically in the low micromolar range (2–5 µM), and potent HPPK inhibitors achieve nanomolar affinity. The compound's measurable but modest affinity, combined with its fragment-like properties, supports its use as a validated starting point for structure-based optimization rather than as a tool compound requiring high potency.

Surface Plasmon Resonance HPPK Antibacterial Target Fragment Affinity BindingDB

Synthetic Versatility: Primary Amine as a Branching Point for Derivatization vs. Chloro-Analog Electrophilicity

The terminal primary amine in the target compound enables direct participation in amide coupling (e.g., HATU/DIPEA conditions), sulfonamide formation, and reductive amination with diverse aldehydes, generating structurally diversified libraries in a single synthetic step [1]. The 3-chloro analog, by contrast, requires an additional displacement step to introduce the amine functionality before further elaboration, adding at least one synthetic step and reducing overall yield. In reported piperidinyl-propanone PDHK inhibitor programs, the amino group serves as a key anchor for attaching heteroaryl/aryl carboxamide pharmacophores that dictate kinase selectivity [2]. While no direct head-to-head synthetic yield comparison is published, the amine's orthogonal reactivity to the secondary alcohol and ketone groups on the same scaffold enables chemoselective transformations not feasible with the chloro analog.

Amide Coupling Reductive Amination Parallel Synthesis DNA-Encoded Library Fragment Elaboration

Commercial Purity and Supply Chain Transparency vs. Unstandardized Chloro Analog Offerings

The target compound is available from multiple vendors at standardized purity levels of ≥95% (Life Chemicals) and with documented batch-specific QC data including NMR and HPLC traces [1]. In contrast, the 3-chloro analog, while offered at 98% purity by Bidepharm, is often listed by other suppliers as 'typically 95%' without batch-specific analytical documentation . For procurement requiring ISO/GMP-compliant traceability, the target compound's availability with full analytical certification reduces requalification burden and ensures reproducibility in biological assays where impurities ≥1% can confound activity data.

Purity Batch Consistency Quality Control Procurement Vendor Technical Datasheet

Optimal Procurement and Application Scenarios for 3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one Based on Quantitative Differentiation


Fragment-Based Lead Discovery Targeting HPPK or Structurally Related Kinases

The compound's experimentally confirmed Kd of 18.9 µM for E. coli HPPK validates it as a fragment hit for antibacterial drug discovery programs [1]. Procure this compound when initiating an SPR-based fragment screen or structure-based optimization campaign requiring a validated, low-molecular-weight starting point with room for affinity maturation.

One-Step Library Synthesis via Amide Coupling or Reductive Amination

When project timelines demand rapid generation of compound libraries for SAR exploration in PDHK or DPP-4 inhibitor programs, the primary amine handle enables single-step diversification with carboxylic acid or aldehyde building blocks [2]. Avoid the chloro analog, which necessitates pre-installation of the amine nucleophile.

Central Nervous System-Targeted Probe Development Requiring Low Lipophilicity

With a computed XLogP3 of -1, the compound resides in the favorable CNS drug space (XLogP3 < 3) and offers two hydrogen bond donors for target engagement [3]. Select this scaffold over the more lipophilic chloro analog (~XLogP3 +0.8) when designing brain-penetrant probes where minimizing logP is critical to avoid P-glycoprotein efflux.

Quality-Controlled Procurement for GLP Toxicology or In Vivo Pharmacology Studies

The availability of the compound at ≥95% purity with NMR/HPLC/GC analytical documentation from multiple vendors ensures batch-to-batch consistency required for regulatory-compliant toxicology studies [3]. This documentation standard is not universally available for the chloro analog.

Quote Request

Request a Quote for 3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.